![molecular formula C10H8N2O2 B183367 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid CAS No. 197774-71-3](/img/structure/B183367.png)
4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid
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Overview
Description
“4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid” is a chemical compound with the empirical formula C10H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid” is represented by the InChI code1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14)
. Physical And Chemical Properties Analysis
“4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid” is a solid at room temperature . It has a molecular weight of 188.18 .Scientific Research Applications
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
This compound could potentially be used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Ligand-Free Palladium-Catalyzed Suzuki Coupling
It may also serve in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation, a method that can enhance reaction rates and yields .
HIV-1 Protease Inhibitors
The compound might be involved in the preparation of HIV-1 protease inhibitors, which are crucial in the treatment of HIV/AIDS by preventing the virus from maturing and replicating .
Cancer Therapeutics
There is a possibility that it could be used in developing potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors, which play a role in cell growth and survival pathways .
Heterocyclic Compound Synthesis
Given its structure, it could be useful in synthesizing heterocyclic compounds like pyrazolo[3,4-b]pyridines, which have various biomedical applications .
Self-Assembly and Inclusion Compounds
The compound may participate in self-assembly processes to form inclusion compounds with potential applications in material science .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine and pyrrole derivatives, it may interact with its targets through hydrogen bonding or π-π stacking interactions . These interactions can lead to changes in the conformation or activity of the target molecules, potentially influencing biological processes .
Biochemical Pathways
Pyridine and pyrrole derivatives are known to participate in various biochemical processes, including signal transduction, enzymatic reactions, and molecular transport
Pharmacokinetics
Its solubility in water suggests that it may be absorbed in the gastrointestinal tract and distributed throughout the body . The compound’s metabolism and excretion pathways are currently unknown and would require further investigation.
Result of Action
Given its structural features, it may influence cellular processes by interacting with various targets, potentially leading to changes in cell signaling, metabolism, or other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets
properties
IUPAC Name |
4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZPLIJUGSJTCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364013 |
Source
|
Record name | 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197774-71-3 |
Source
|
Record name | 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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